L-Cysteine, N-acetyl-S-((5,8-dihydro-3,6-dimethoxy-5,8-dioxo-1-hydroxy-7-(hydroxymethyl)-2-naphthalenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, N-acetyl-S-((5,8-dihydro-3,6-dimethoxy-5,8-dioxo-1-hydroxy-7-(hydroxymethyl)-2-naphthalenyl)methyl)- is a complex organic compound. It is derived from L-Cysteine, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound’s structure includes various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-((5,8-dihydro-3,6-dimethoxy-5,8-dioxo-1-hydroxy-7-(hydroxymethyl)-2-naphthalenyl)methyl)- typically involves multiple steps:
Starting Materials: The synthesis begins with L-Cysteine and other precursor chemicals.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, pH levels, and catalysts.
Purification: The final product is purified using techniques such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process would be optimized for yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-acetyl-S-((5,8-dihydro-3,6-dimethoxy-5,8-dioxo-1-hydroxy-7-(hydroxymethyl)-2-naphthalenyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
L-Cysteine, N-acetyl-S-((5,8-dihydro-3,6-dimethoxy-5,8-dioxo-1-hydroxy-7-(hydroxymethyl)-2-naphthalenyl)methyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its potential in drug development, particularly for its antioxidant properties.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which L-Cysteine, N-acetyl-S-((5,8-dihydro-3,6-dimethoxy-5,8-dioxo-1-hydroxy-7-(hydroxymethyl)-2-naphthalenyl)methyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. It may participate in redox reactions, modulate signaling pathways, and influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: A well-known antioxidant and mucolytic agent.
Glutathione: A tripeptide involved in cellular redox balance.
Cysteamine: Used in the treatment of cystinosis.
Uniqueness
L-Cysteine, N-acetyl-S-((5,8-dihydro-3,6-dimethoxy-5,8-dioxo-1-hydroxy-7-(hydroxymethyl)-2-naphthalenyl)methyl)- is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
91776-45-3 |
---|---|
Molecular Formula |
C19H21NO9S |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[[1-hydroxy-7-(hydroxymethyl)-3,6-dimethoxy-5,8-dioxonaphthalen-2-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C19H21NO9S/c1-8(22)20-12(19(26)27)7-30-6-11-13(28-2)4-9-14(16(11)24)15(23)10(5-21)18(29-3)17(9)25/h4,12,21,24H,5-7H2,1-3H3,(H,20,22)(H,26,27)/t12-/m0/s1 |
InChI Key |
PGMKDNCWQLCJOK-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC1=C(C=C2C(=C1O)C(=O)C(=C(C2=O)OC)CO)OC)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCC1=C(C=C2C(=C1O)C(=O)C(=C(C2=O)OC)CO)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.